(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Overview
Description
“®-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide” is a heterocyclic organic compound. It has been mentioned in the context of synthesis using a Microwave-Assisted, SNAr Protocol .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a base mediated, transition metal-free intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated NH-sulfoximine followed by intramolecular aromatic nucleophilic substitution (SNAr) for the synthesis of separable diastereomers .Molecular Structure Analysis
The absolute configurations of the separable major isomer 4z (R, R), minor isomer 4z′ (R, S) and single isomer 4r (R, R, S) were confirmed by 2D NMR. On the other hand, the relative configuration of 4q (S, R) was assigned by 2D NMR along with X-ray crystal data analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a base mediated, transition metal-free intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated NH-sulfoximine followed by intramolecular aromatic nucleophilic substitution (SNAr). Both C–N and C–O bonds are formed simultaneously in a single step .Scientific Research Applications
Organic & Biomolecular Chemistry
- Field : Organic Chemistry .
- Application : This compound is used in the construction of the benzo[b][1,4,5]oxathiazepine 1-oxide core .
- Method : A base mediated, transition metal-free intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated NH-sulfoximine followed by intramolecular aromatic nucleophilic substitution (SNAr) for the synthesis of separable diastereomers of selected benzo[b][1,4,5]oxathiazepine 1-oxides .
- Results : Both C–N and C–O bonds are formed simultaneously in a single step. This strategy has a good substrate scope and requires simple reaction conditions (room temperature) and cost-effective reagents .
Anti-Cancer Agents
- Field : Medicinal Chemistry .
- Application : The compound is used in the synthesis of isoxazole hybrids as anti-cancer agents .
- Method : Regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via copper (I) catalyzed one-pot reaction of various aromatic aldehydes .
- Results : All the hybrids have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3. Three of the compounds exhibited remarkable anticancer activity compared to standard drug etoposide .
HIV-1 Inhibition
- Field : Bioorganic Chemistry .
- Application : The compound is used in the synthesis of derivatives that inhibit human immunodeficiency virus type 1 (HIV-1) .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The synthesized derivatives were found to hinder replication in MT-4 and CEM cells .
properties
IUPAC Name |
(4R)-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-6-10-14(11,12)9-5-3-2-4-8(9)13-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDAZNIRFKEUHN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)C2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157842 | |
Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide | |
CAS RN |
1799974-15-4 | |
Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799974-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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